molecular formula C10H5F3N4O2 B13727868 4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

Katalognummer: B13727868
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: BQGMURGIDLJZDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features both pyrazine and pyrimidine rings. The presence of a trifluoromethyl group and a carboxylic acid functional group makes it a compound of interest in various chemical and pharmaceutical research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and glyoxal.

    Formation of the Pyrimidine Ring: Using reagents such as cyanoacetamide and trifluoroacetic acid.

    Coupling Reactions: Combining the pyrazine and pyrimidine intermediates under specific conditions, possibly using catalysts like palladium.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine ring.

    Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.

Major Products

    Oxidation: Products might include ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Probes: Used to study enzyme functions or protein interactions.

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Used in the synthesis of specialized polymers.

Wirkmechanismus

The mechanism of action would depend on the specific application. For instance, in drug development, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Pyrazin-2-yl)pyrimidine-2-carboxylic acid: Lacks the trifluoromethyl group.

    6-(Trifluoromethyl)pyrimidine-2-carboxylic acid: Lacks the pyrazine ring.

    4-(Pyrazin-2-yl)-pyrimidine: Lacks the carboxylic acid group.

Uniqueness

The presence of both the pyrazine and pyrimidine rings, along with the trifluoromethyl and carboxylic acid groups, makes 4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H5F3N4O2

Molekulargewicht

270.17 g/mol

IUPAC-Name

4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H5F3N4O2/c11-10(12,13)7-3-5(6-4-14-1-2-15-6)16-8(17-7)9(18)19/h1-4H,(H,18,19)

InChI-Schlüssel

BQGMURGIDLJZDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.